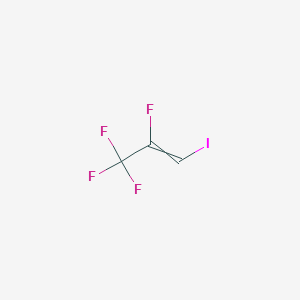![molecular formula C14H18O2S B1423266 2-[(3-メチルブタ-2-エン-1-イル)スルファニル]-3-フェニルプロパン酸 CAS No. 1184144-84-0](/img/structure/B1423266.png)
2-[(3-メチルブタ-2-エン-1-イル)スルファニル]-3-フェニルプロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid is an organic compound characterized by a sulfanyl group attached to a phenylpropanoic acid backbone. This compound is notable for its unique structural features, which include a 3-methylbut-2-en-1-yl group linked via a sulfur atom to the propanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
科学的研究の応用
製薬研究
この化合物は、新しい医薬品の開発に使用されます。スルファニル基がフェニルプロパン酸に結合したそのユニークな構造により、潜在的な治療効果を持つ分子の創出のための候補となります。 酵素阻害剤または受容体モジュレーターとして作用する可能性のある類似体や誘導体を合成するために使用できます .
材料科学
材料科学では、この化合物は材料の表面特性を改変するために使用できます。 スルファニル基の存在により、金表面に自己組織化単分子膜を形成することができ、これはバイオセンサーの開発やナノテクノロジーアプリケーションに使用できます .
生化学
生化学者は、この化合物をペプチドやタンパク質の構成要素として探求するかもしれません。 メチルブテニル基は、ペプチドにコンフォメーション的制約を導入するために使用でき、これはタンパク質の折り畳みと安定性の研究に役立ちます .
有機合成
この酸は、特に複雑な分子の構築において、有機合成における前駆体として役立ちます。 クロスカップリング反応で使用して、有機化学の基本である炭素-炭素結合または炭素-硫黄結合を形成できます .
分析化学
分析化学では、この化合物の誘導体をクロマトグラフィーや質量分析法における標準物質または試薬として使用できます。 これらのアプリケーションは、生物学的サンプルの定性および定量分析に不可欠です .
農薬化学
この化合物の農薬化学における潜在的な用途は、農薬の合成中間体として作用する能力にあります。 除草剤、殺虫剤、または植物成長調整剤を合成するために使用でき、これらは作物の保護に役立ちます .
環境科学
環境科学の研究者は、この化合物が生物修復プロセスで果たす役割を調査するかもしれません。 その化学構造は汚染物質と相互作用して、それらの分解と環境からの除去を支援する可能性があります .
化学教育
最後に、この化合物は、官能基化学、立体化学、分子間相互作用など、有機化学のさまざまな概念を教えるための例として、化学教育で使用できます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbut-
特性
IUPAC Name |
2-(3-methylbut-2-enylsulfanyl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2S/c1-11(2)8-9-17-13(14(15)16)10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWJCIUINIGLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC(CC1=CC=CC=C1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
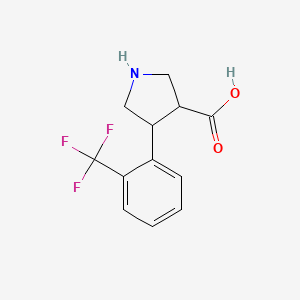


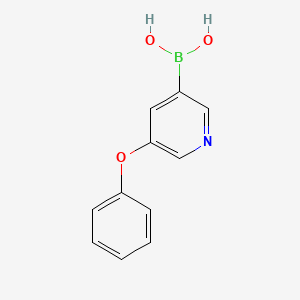
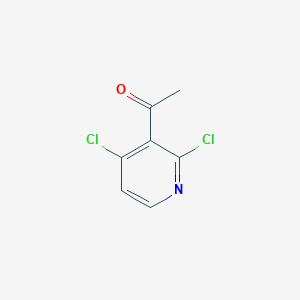

![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)
![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)
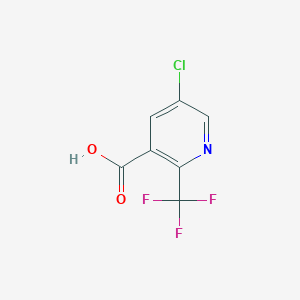
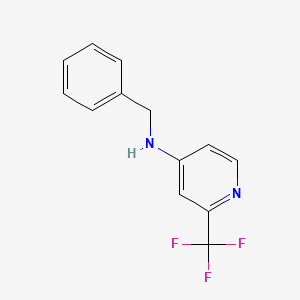
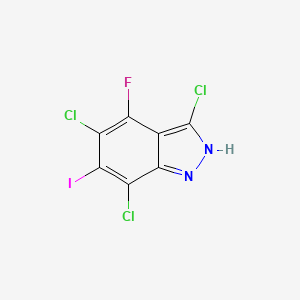
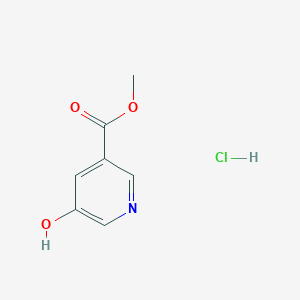
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423204.png)
